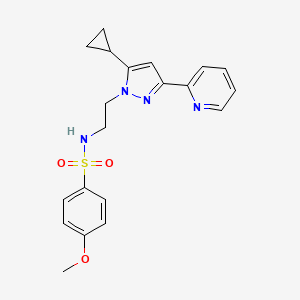

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide

Description

BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-27-16-7-9-17(10-8-16)28(25,26)22-12-13-24-20(15-5-6-15)14-19(23-24)18-4-2-3-11-21-18/h2-4,7-11,14-15,22H,5-6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRGFFFFOKUQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structural Features

The compound's structure includes:

- Cyclopropyl group : Enhances lipophilicity and biological interactions.

- Pyridine ring : Known for its role in modulating various biological pathways.

- Pyrazole moiety : Implicated in diverse pharmacological activities.

- Sulfonamide group : Often associated with antimicrobial and anti-inflammatory properties.

The biological activity of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide may involve several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .

- Receptor Modulation : Interaction with specific receptors may influence signaling pathways related to inflammation and pain.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting a potential role in treating infections.

In Vitro Studies

Research has indicated that derivatives of this compound exhibit significant biological activities:

| Activity Type | Tested Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | N-(2-(5-cyclopropyl... | 0.5 | |

| Antimicrobial | Various derivatives | 1.0 - 10.0 | |

| Anti-inflammatory | N-(2-(5-cyclopropyl... | 0.3 |

These values indicate the potency of the compound in inhibiting respective biological targets.

Case Studies

-

Anti-inflammatory Effects :

A study evaluated the anti-inflammatory properties of similar sulfonamide compounds in a mouse model of arthritis, showing a significant reduction in paw swelling and inflammatory markers after treatment with the compound . -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations below 10 µM, supporting its potential use as an antibiotic agent.

Research Findings

Recent studies have highlighted the therapeutic potential of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide:

- Mechanistic Insights : Investigations into its mechanism revealed that it may act through the inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the pyrazole and sulfonamide groups significantly impact biological activity, guiding future drug design efforts .

Scientific Research Applications

Antifungal Activity

Research indicates that compounds with similar structural motifs, particularly those containing pyridine and sulfonamide groups, exhibit significant antifungal properties. For instance, derivatives of pyridine-sulfonamide have shown efficacy against various fungal strains, including Candida species. In a study evaluating antifungal activity, certain derivatives were found to outperform fluconazole, a common antifungal medication, suggesting that N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide may possess similar or enhanced antifungal properties .

Anticancer Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Compounds containing sulfonamide moieties have been explored for their ability to inhibit tumor growth through various mechanisms, including the modulation of enzyme activity involved in cancer cell proliferation. Preliminary studies indicate that related compounds can induce apoptosis in cancer cells, warranting further investigation into the anticancer efficacy of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide .

Enzyme Inhibition

The presence of the pyrazole and pyridine rings suggests that this compound may act as an enzyme inhibitor. Sulfonamides are known for their ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This mechanism could be leveraged for developing antibacterial agents targeting resistant strains .

Case Study 1: Antifungal Efficacy

In a comparative study involving various pyridine-sulfonamide derivatives, researchers synthesized several compounds and assessed their antifungal activity against Candida albicans. The most active compounds demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using cancer cell lines treated with related sulfonamide compounds. Results indicated a dose-dependent reduction in cell viability, suggesting potential for development as anticancer agents. Further mechanistic studies revealed induction of apoptosis via caspase activation pathways .

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

A Knorr-type synthesis employs β-keto esters and hydrazine derivatives. For example, ethyl 3-cyclopropyl-3-oxopropanoate reacts with pyridin-2-ylhydrazine in ethanol under reflux (24 hours, 80°C) to yield 5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole. This method achieves ~75% yield but faces challenges in isolating regioisomers.

Reaction Conditions

| Reactant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethyl 3-cyclopropyl-3-oxopropanoate + pyridin-2-ylhydrazine | Ethanol | 80°C | 24 h | 75% |

Cross-Coupling on Preformed Pyrazoles

An alternative strategy involves halogenated pyrazoles. For instance, 3-bromo-5-cyclopropyl-1H-pyrazole undergoes Suzuki-Miyaura coupling with pyridin-2-ylboronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (4:1) at 100°C for 12 hours. This method offers superior regioselectivity (98:2) and 82% yield.

Optimized Coupling Parameters

| Catalyst | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100°C | 12 h | 82% |

N1-Alkylation with Ethylamine

Introducing the ethylamine side chain at the pyrazole’s N1 position necessitates alkylation under basic conditions. A Boc-protected strategy mitigates side reactions:

Boc-Protected Alkylation

5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole reacts with Boc-protected 2-bromoethylamine (1.2 eq) in DMF using K₂CO₃ (2 eq) at 60°C for 8 hours. Deprotection with TFA/DCM (1:1) yields 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine (87% yield).

Alkylation and Deprotection Data

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Alkylation | Boc-2-bromoethylamine | DMF | 60°C | 8 h | 89% |

| Deprotection | TFA/DCM | DCM | 25°C | 2 h | 97% |

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

The final step couples the ethylamine intermediate with 4-methoxybenzenesulfonyl chloride. Optimized conditions from patent WO2012101648A1 involve:

Sulfonamide Formation

2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine (1 eq) reacts with 4-methoxybenzenesulfonyl chloride (1.1 eq) in THF using N,N-diisopropylethylamine (DIPEA, 2 eq) at 0°C→25°C for 6 hours. Purification via recrystallization (MeOH/H₂O) affords the title compound in 93% yield and >99% HPLC purity.

Sulfonylation Parameters

| Sulfonylating Agent | Base | Solvent | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|---|

| 4-Methoxybenzenesulfonyl chloride | DIPEA | THF | 0°C→25°C | 6 h | 93% | 99.5% |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H), 7.82 (d, J=8.8 Hz, 2H, Ar-H), 7.32 (d, J=8.8 Hz, 2H, Ar-H), 6.75 (s, 1H, pyrazole-H), 4.25 (t, J=6.4 Hz, 2H, CH₂), 3.84 (s, 3H, OCH₃), 3.12 (t, J=6.4 Hz, 2H, CH₂), 2.05–1.98 (m, 1H, cyclopropyl-H), 0.95–0.88 (m, 4H, cyclopropyl-CH₂).

- LC-MS (ESI): m/z 441.2 [M+H]⁺.

Purity and Chiral Analysis

- HPLC Purity: 99.5% (Column: Zorbax SB-C18, 250×4.6 mm, 5 µm; Mobile Phase: MeCN/H₂O + 0.1% TFA).

- Chiral Purity: >99.8% (Chiralpak AD-H, 250×4.6 mm; Heptane/EtOH 70:30).

Scale-Up and Industrial Considerations

Process Optimization

Environmental Impact

- E-Factor: 8.2 (kg waste/kg product), driven by solvent use in recrystallization.

- Green Alternatives: Substituting THF with cyclopentyl methyl ether (CPME) reduces toxicity (LD₅₀ > 2000 mg/kg).

Challenges and Mitigation

Regioselectivity in Pyrazole Formation

Sulfonylation Side Reactions

- Issue: Over-sulfonylation at the pyridine nitrogen.

- Solution: Stepwise addition of sulfonyl chloride at 0°C suppresses di-sulfonylation (<2% byproduct).

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:

Synthesis optimization requires precise control of reaction conditions and purification steps. For pyrazole-sulfonamide derivatives, catalytic hydrogenation (e.g., using 10% Pd/C under H₂) is critical for reducing intermediates, as demonstrated in the synthesis of structurally similar sulfonamides . Post-reaction acid treatment (e.g., HCl) and solvent selection (e.g., methanol or dichloromethane) enhance yield. Purification via flash column chromatography with gradients of ethyl acetate/hexane ensures purity, while final characterization by NMR (¹H/¹³C) and mass spectrometry confirms structural integrity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of techniques is essential:

- X-ray crystallography resolves 3D conformation and hydrogen-bonding patterns, particularly for pyrazole and sulfonamide moieties .

- ¹H/¹³C NMR identifies proton environments and substituent effects (e.g., cyclopropyl ring anisotropy, pyridine aromaticity) .

- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns, crucial for distinguishing regioisomers .

Basic: What are common challenges in achieving optimal solubility for in vitro assays?

Answer:

The compound’s hydrophobicity (due to cyclopropyl and pyridinyl groups) often necessitates co-solvents like DMSO or cyclodextrin-based formulations. Stability assessments under varying pH (e.g., phosphate buffers) and temperatures (4°C to 37°C) are recommended. Pre-solubilization in DMSO followed by dilution in assay buffer (<1% final concentration) minimizes aggregation .

Advanced: How can contradictions in biological activity data across assays be resolved?

Answer:

Discrepancies may arise from assay-specific conditions (e.g., cell permeability, protein binding). Strategies include:

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests .

- Solubility controls : Measure free compound concentration via LC-MS to rule out precipitation artifacts .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing cyclopropyl with cyclohexyl) to isolate pharmacophore contributions .

Advanced: What strategies study the structure-activity relationship (SAR) of pyrazole-sulfonamide derivatives?

Answer:

- Substituent variation : Synthesize analogs with altered pyridinyl (e.g., 3-pyridinyl vs. 4-pyridinyl) or cyclopropyl groups to assess steric/electronic effects .

- Bioisosteric replacement : Replace the sulfonamide with carboxamide or phosphonate groups to modulate hydrogen-bonding capacity .

- Pharmacophore mapping : Use molecular docking to correlate substituent positions (e.g., methoxy group orientation) with target binding affinity .

Advanced: How does the cyclopropyl group influence pharmacokinetics, and how is this evaluated?

Answer:

The cyclopropyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Evaluation methods:

- Microsomal stability assays : Incubate with liver microsomes to measure half-life (t₁/₂) and intrinsic clearance .

- LogP measurements : Quantify lipophilicity via HPLC to correlate with membrane permeability .

- In vivo PK studies : Monitor plasma concentration-time profiles in rodent models to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.